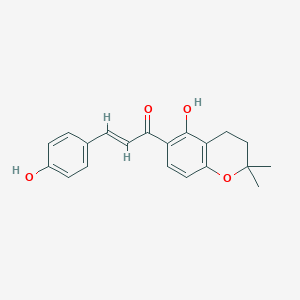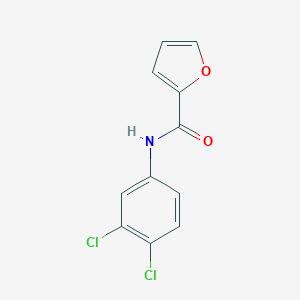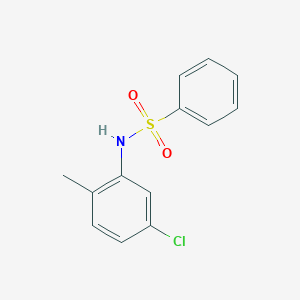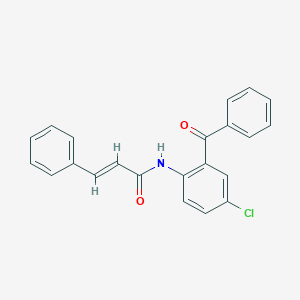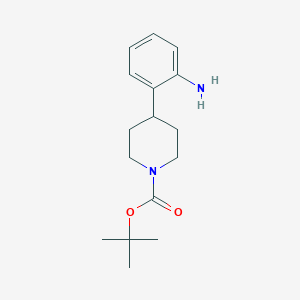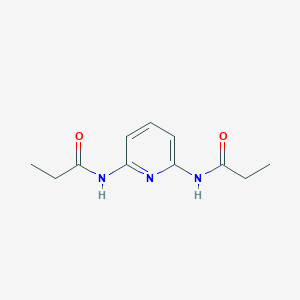
2,6-Bis(propionylamino)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Bis(propionylamino)pyridine, also known as BAP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BAP is a derivative of pyridine, which is a heterocyclic organic compound that contains a ring of five carbon atoms and one nitrogen atom. The chemical structure of BAP consists of two propionylamino groups attached to the 2 and 6 positions of the pyridine ring.
Applications De Recherche Scientifique
2,6-Bis(propionylamino)pyridine has been studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, 2,6-Bis(propionylamino)pyridine has been shown to have anti-inflammatory and anti-tumor properties. It has also been studied for its potential use as a diagnostic tool for Alzheimer's disease. In agriculture, 2,6-Bis(propionylamino)pyridine has been used as a plant growth regulator to enhance crop yield and quality. In material science, 2,6-Bis(propionylamino)pyridine has been used as a ligand for the synthesis of metal complexes with potential applications in catalysis and electronic devices.
Mécanisme D'action
The mechanism of action of 2,6-Bis(propionylamino)pyridine is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. 2,6-Bis(propionylamino)pyridine has been shown to inhibit the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and cell survival. 2,6-Bis(propionylamino)pyridine has also been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a role in energy metabolism and cell survival.
Effets Biochimiques Et Physiologiques
2,6-Bis(propionylamino)pyridine has been shown to have several biochemical and physiological effects in various cell types. In immune cells, 2,6-Bis(propionylamino)pyridine has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. In cancer cells, 2,6-Bis(propionylamino)pyridine has been shown to induce cell death and inhibit cell proliferation. In neurons, 2,6-Bis(propionylamino)pyridine has been shown to protect against oxidative stress and neuroinflammation. 2,6-Bis(propionylamino)pyridine has also been shown to enhance the activity of certain enzymes involved in energy metabolism.
Avantages Et Limitations Des Expériences En Laboratoire
2,6-Bis(propionylamino)pyridine has several advantages for lab experiments, including its stability, solubility in water and organic solvents, and low toxicity. However, 2,6-Bis(propionylamino)pyridine can be expensive to synthesize, and its effects can vary depending on the cell type and experimental conditions. Additionally, the mechanism of action of 2,6-Bis(propionylamino)pyridine is not fully understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for the study of 2,6-Bis(propionylamino)pyridine. One area of research is the development of 2,6-Bis(propionylamino)pyridine-based drugs for the treatment of inflammatory and neurodegenerative diseases. Another area of research is the optimization of the synthesis method to improve the yield and purity of 2,6-Bis(propionylamino)pyridine. Additionally, the mechanism of action of 2,6-Bis(propionylamino)pyridine could be further elucidated using techniques such as proteomics and transcriptomics. Finally, the potential applications of 2,6-Bis(propionylamino)pyridine in material science could be explored further, particularly in the development of new electronic devices.
Conclusion:
In conclusion, 2,6-Bis(propionylamino)pyridine is a chemical compound with potential applications in various fields. Its synthesis method has been well-established, and its scientific research applications have been studied extensively. The mechanism of action of 2,6-Bis(propionylamino)pyridine is not fully understood, but it has been shown to have several biochemical and physiological effects. 2,6-Bis(propionylamino)pyridine has several advantages for lab experiments, but its effects can vary depending on the experimental conditions. There are several future directions for the study of 2,6-Bis(propionylamino)pyridine, including the development of 2,6-Bis(propionylamino)pyridine-based drugs and the exploration of its potential applications in material science.
Méthodes De Synthèse
The synthesis of 2,6-Bis(propionylamino)pyridine involves the reaction of 2,6-dichloropyridine with propionyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with ammonia to obtain 2,6-Bis(propionylamino)pyridine. This synthesis method has been reported in several scientific publications, and the purity of the synthesized 2,6-Bis(propionylamino)pyridine can be confirmed using various analytical techniques such as NMR spectroscopy and HPLC.
Propriétés
Numéro CAS |
163656-97-1 |
|---|---|
Nom du produit |
2,6-Bis(propionylamino)pyridine |
Formule moléculaire |
C11H15N3O2 |
Poids moléculaire |
221.26 g/mol |
Nom IUPAC |
N-[6-(propanoylamino)pyridin-2-yl]propanamide |
InChI |
InChI=1S/C11H15N3O2/c1-3-10(15)13-8-6-5-7-9(12-8)14-11(16)4-2/h5-7H,3-4H2,1-2H3,(H2,12,13,14,15,16) |
Clé InChI |
CNJQBOFGJIRZPU-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC1=NC(=CC=C1)NC(=O)CC |
SMILES canonique |
CCC(=O)NC1=NC(=CC=C1)NC(=O)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



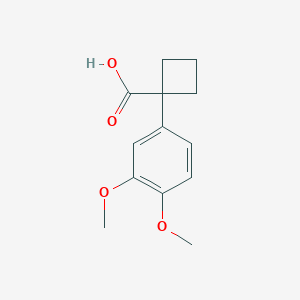
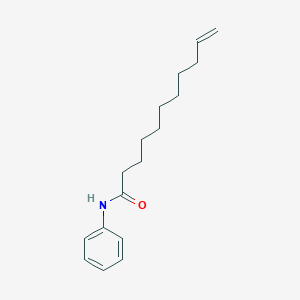
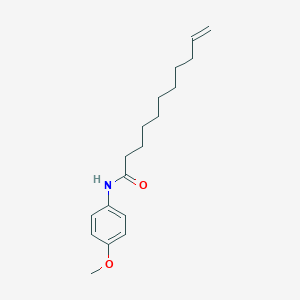
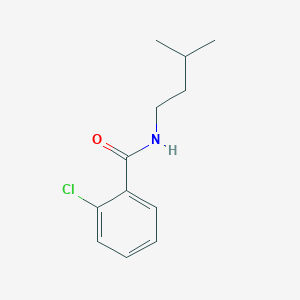
![Butanamide, N-[2,6-bis(1-methylethyl)phenyl]-](/img/structure/B185157.png)
